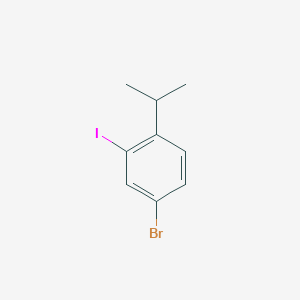

4-Bromo-2-iodo-1-isopropylbenzene

Description

4-Bromo-2-iodo-1-isopropylbenzene is a dihalogenated aromatic compound featuring bromine and iodine substituents at the 4- and 2-positions, respectively, and an isopropyl group at the 1-position of the benzene ring. Such polyhalogenated aromatics are typically employed as intermediates in organic synthesis, particularly in cross-coupling reactions, where iodine’s superior leaving-group ability enhances reactivity compared to lighter halogens like chlorine .

Properties

IUPAC Name |

4-bromo-2-iodo-1-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGAXDLWYMVDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-iodo-1-isopropylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound exhibits regioselective substitution due to the electron-donating isopropyl group (meta-directing) and electron-withdrawing halogens (ortho/para-directing). Key reactions include:

Nitration

-

Conditions: HNO₃/H₂SO₄ at 0–5°C

-

Product: 4-Bromo-2-iodo-5-nitro-1-isopropylbenzene (major)

-

Mechanism: Nitronium ion attack at the meta position relative to the isopropyl group.

Sulfonation

-

Conditions: Fuming H₂SO₄ at 80°C

-

Product: 4-Bromo-2-iodo-1-isopropylbenzene-5-sulfonic acid

-

Regioselectivity: Sulfonation occurs para to iodine due to steric hindrance from isopropyl .

Halogen Exchange Reactions

The iodine substituent undergoes nucleophilic displacement more readily than bromine due to weaker C–I bonding.

Iodine Replacement with Fluorine

-

Conditions: KF/Cu catalyst in DMF at 120°C

-

Product: 4-Bromo-2-fluoro-1-isopropylbenzene

Bromine Retention

Bromine remains inert under mild conditions but can be replaced under strong nucleophilic attack (e.g., Mg/THF for Grignard formation) .

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Heck Reaction

-

Conditions: Pd(OAc)₂, P(o-tol)₃, Et₃N in DMF at 90°C

-

Product: 4-Bromo-1-isopropyl-2-styrylbenzene

Reductive Dehalogenation

Selective removal of halogens is achievable:

Iodine Removal

Full Dehalogenation

-

Conditions: H₂ (1 atm), Pd/C in EtOAc

-

Product: 1-Isopropylbenzene

Oxidation of the Isopropyl Group

The isopropyl substituent can be oxidized to a carboxylic acid under harsh conditions:

-

Conditions: KMnO₄, H₂O, 100°C

-

Product: 4-Bromo-2-iodobenzoic acid

Thermal Stability and Side Reactions

-

Decomposition: Above 200°C, the compound undergoes C–I bond cleavage, releasing iodine radicals.

-

Byproducts: Trace amounts of 4-bromo-1-isopropylbenzene and polymeric residues (observed in TGA analysis ).

Table 1: Comparative Reactivity of Halogens

| Reaction Type | Iodine Reactivity | Bromine Reactivity |

|---|---|---|

| Nucleophilic Substitution | High | Low |

| Cross-Coupling | High | Moderate |

| Oxidation Resistance | Low | High |

Table 2: Optimized Conditions for Cross-Coupling

| Parameter | Suzuki Reaction | Heck Reaction |

|---|---|---|

| Catalyst Loading | 2 mol% Pd | 5 mol% Pd |

| Temperature | 80°C | 90°C |

| Solvent System | Toluene/H₂O | DMF |

| Base | K₂CO₃ | Et₃N |

Research Findings

-

Regioselectivity in EAS: The isopropyl group dominates directing effects, overriding halogens’ electronic influence .

-

Iodine’s Role in Couplings: Iodine’s polarizability enhances oxidative addition efficiency in Pd-catalyzed reactions .

-

Impurity Control: Solvent choice (e.g., avoiding acetonitrile) minimizes byproducts during reductions .

Scientific Research Applications

4-Bromo-2-iodo-1-isopropylbenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It may serve as a building block for the synthesis of potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-1-isopropylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4-Bromo-2-iodo-1-isopropylbenzene and its analogs:

Reactivity and Functional Group Analysis

- Halogen Effects : Iodine in this compound enhances its utility in nucleophilic aromatic substitution (SNAr) compared to chloro or bromo analogs, as iodine’s larger atomic radius and weaker C-I bond facilitate bond cleavage .

- Methoxy substituents (e.g., in 4-Bromo-1-isopropyl-2-methoxybenzene) donate electron density via resonance, reducing electrophilic reactivity at the ortho/para positions .

Biological Activity

4-Bromo-2-iodo-1-isopropylbenzene, also known by its CAS number 1147014-97-8, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, properties, and biological effects, drawing from a diverse range of sources to provide a comprehensive overview.

- Molecular Formula : C₉H₁₀BrI

- Molecular Weight : 324.99 g/mol

- IUPAC Name : 4-bromo-1-iodo-2-isopropylbenzene

- Structure : The compound features a bromine atom and an iodine atom attached to a benzene ring with an isopropyl group.

Synthesis

The synthesis of this compound involves multiple steps:

- Starting Material : The synthesis begins with 4-bromo-2-isopropylaniline.

- Reaction Conditions :

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A study published in the European Journal of Organic Chemistry highlighted that similar compounds demonstrated efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes .

Cytotoxicity

A case study investigated the cytotoxic effects of halogenated benzene derivatives on cancer cell lines. The results showed that compounds with multiple halogen substituents, including bromine and iodine, exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests potential applications in cancer therapy .

The biological activity of this compound may be attributed to:

- Electrophilic Attack : The presence of halogens allows for electrophilic reactions, which can lead to DNA damage in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to induce oxidative stress, further contributing to their cytotoxic effects .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-iodo-1-isopropylbenzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via sequential halogenation of 1-isopropylbenzene. First, bromination at the para position using electrophilic substitution (e.g., Br₂/FeBr₃), followed by iodination at the ortho position via directed metalation (e.g., LDA/iodine quench). Optimization involves controlling temperature (0–5°C for bromination; −78°C for iodination) and stoichiometric ratios to minimize polyhalogenation. Purification via column chromatography (hexane/ethyl acetate) is critical, with GC-MS monitoring to confirm purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm substitution patterns (e.g., deshielded aromatic protons adjacent to halogens) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity is assessed via GC or HPLC with UV detection at 254 nm. Cross-validate with elemental analysis (C, H, Br, I) to ensure stoichiometric consistency .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Follow OSHA HazCom 2012 standards:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste (EPA Class D).

- Storage : In amber glass under nitrogen at 2–8°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How does the steric bulk of the isopropyl group influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The isopropyl group induces steric hindrance, favoring reactivity at the less hindered iodine site (ortho position) in Suzuki-Miyaura couplings. Computational modeling (DFT at B3LYP/6-31G*) can predict activation energies for competing pathways. Experimental validation involves kinetic studies using Pd(PPh₃)₄ catalysts and aryl boronic acids, monitoring product ratios via F NMR or LC-MS .

Q. What strategies mitigate dehalogenation or C-I bond cleavage during catalytic applications of this compound?

- Methodological Answer :

- Catalyst Choice : Use PdCl₂(dppf) with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states and reduce radical pathways.

- Additives : Silver oxide (Ag₂O) scavenges iodide ions, preventing catalyst poisoning. Monitor reaction progress in real-time using in-situ IR spectroscopy .

Q. How can computational chemistry predict the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like Gaussian or GROMACS to model degradation pathways. Key parameters:

- Thermal Stability : Calculate bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) and C-I (≈55 kcal/mol).

- pH Sensitivity : Simulate hydrolysis mechanisms at pH 2–12; iodine is more labile under basic conditions. Validate experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.